4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

Catalog No.
S1503250
CAS No.
1324-76-1
M.F
C37H29N3O3S
M. Wt
595.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyc...

CAS Number

1324-76-1

Product Name

4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

IUPAC Name

2-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid

Molecular Formula

C37H29N3O3S

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C37H29N3O3S/c41-44(42,43)36-14-8-7-13-35(36)40-34-25-19-29(20-26-34)37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30)28-17-23-33(24-18-28)39-31-11-5-2-6-12-31/h1-26,38,40H,(H,41,42,43)

InChI Key

XRICJEBVEBHBGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=[NH+]C4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)O

Description

The exact mass of the compound 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Identification and Characterization:

-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate, also known as Brilliant Blue R, is an organic compound classified as a triarylmethane dye. Its chemical structure is characterized by a central benzene ring linked to three aromatic groups: an anilino group, a phenylazaniumylidenecyclohexadienylidene group, and a benzenesulfonate group.

  • Ultraviolet-visible (UV-Vis) spectroscopy: Its characteristic absorption spectrum with peaks around 540-560 nm allows for its identification and quantification in solution .
  • Mass spectrometry: Techniques like electrospray ionization (ESI) mass spectrometry can be used to determine the exact molecular mass of the compound .

Potential Applications in Scientific Research:

While 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate (Brilliant Blue R) has limited applications in fundamental scientific research, its properties have been explored in specific areas:

  • Biochemistry: Due to its affinity for certain biomolecules like proteins and nucleic acids, Brilliant Blue R has been used in some studies as a staining agent for visualization and quantification purposes .

Limitations and Considerations:

  • Specificity: The binding of Brilliant Blue R to biomolecules is often non-specific, meaning it can bind to various components, potentially affecting the accuracy and interpretation of results.
  • Alternative options: Several other dyes and stains with more specific binding properties and higher sensitivity are often preferred in research settings.

4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a sulfonate group. The compound features a sulfonate moiety attached to a benzenesulfonic acid framework, which enhances its solubility in aqueous environments. Its molecular formula is C31H25N3O3S, and it has a molecular weight of approximately 533.62 g/mol .

There is no scientific literature available to suggest a specific mechanism of action for this compound.

  • The presence of aniline groups suggests potential health hazards, as aniline is a known skin, eye, and respiratory irritant [].
  • The aromatic rings and the presence of a sulfonate group might indicate some degree of stability, but further investigation is needed.
Typical of aromatic compounds, such as electrophilic substitution and nucleophilic attack. The presence of the sulfonate group makes it a good candidate for sulfonation reactions. Additionally, the nitrogen atoms in the aniline groups can engage in protonation or complexation reactions, influencing its reactivity in biological systems.

Preliminary studies suggest that compounds similar to 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate exhibit significant biological activities, including antimicrobial and anticancer properties. The structural features that contribute to its biological efficacy include the presence of multiple amine and sulfonate groups, which may enhance interactions with biological macromolecules.

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Cyclohexadiene Framework: Starting from an appropriate phenolic precursor, the cyclohexadiene structure can be formed through condensation reactions.
  • Amination Reactions: Aniline derivatives are introduced via nucleophilic substitution to create the anilino groups.
  • Sulfonation: The final step involves sulfonating the aromatic ring to introduce the benzenesulfonate moiety.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Dyes and Pigments: The vibrant colors associated with similar compounds suggest possible use in dye formulations.
  • Analytical Chemistry: Its unique structure may allow for use as a reagent in chemical analysis.

Interaction studies indicate that 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate can bind effectively with proteins and nucleic acids. These interactions are primarily mediated through hydrogen bonding and π-stacking due to the presence of multiple aromatic systems.

Several compounds share structural similarities with 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Aminobenzenesulfonic acidC6H7NO3SSimplest structure with a single amino group; used in dye manufacturing.
4-Dimethylaminobenzenesulfonic acidC10H13N3O3SContains dimethylamino group; exhibits different solubility properties.
4-(Phenylimino)cyclohexadieneC18H18N2Lacks sulfonate functionality; primarily studied for its electronic properties.

The uniqueness of 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate lies in its complex multi-ring structure and dual functional groups (amine and sulfonate), which may enhance its biological activity compared to simpler analogs.

Multi-Step Organic Synthesis Involving Azo Coupling Mechanisms

The synthesis of this compound follows a classic azo dye preparation strategy, involving diazotization and azo coupling (Figure 1).

  • Diazotization:

    • A primary aromatic amine (e.g., 4-nitroaniline) is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
    • Example reaction:
      $$
      \text{Ar-NH}2 + \text{HNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + 2\text{H}2\text{O}
      $$
  • Azo Coupling:

    • The diazonium salt reacts with an electron-rich aromatic coupling component (e.g., 4-anilinophenol) in a pH-controlled environment.
    • The electrophilic diazonium ion attacks the para position of the phenol, forming the azo linkage.

Key Optimization Parameters:

  • Temperature control (<10°C) to prevent diazonium salt decomposition.
  • Use of buffered solutions (pH 6–8) to enhance coupling efficiency.

Chlorosulfonylation of Diazonium Salts in Continuous Flow Systems

Recent advances leverage continuous-flow reactors to improve safety and yield during diazotization and sulfonation:

  • Process Overview:
    • Diazonium salt formation occurs in a tubular reactor, minimizing thermal runaway risks.
    • In-line chlorosulfonylation introduces the sulfonate group via reaction with chlorosulfonic acid (ClSO₃H).

Advantages of Flow Chemistry:

ParameterBatch SystemFlow System
Reaction Time2–4 hours10–15 minutes
Yield60–70%85–95%
Throughput50 kg/day736 kg/day

Data sourced from

Optimization of Triazole-Linked Functionalization for Enhanced Reactivity

While triazole linkages are not inherent to this compound, research on analogous systems highlights strategies for improving stability:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Introduces triazole groups to aromatic amines, enhancing solubility and thermal stability.
  • Enzymatic Glycosylation: Triazole-modified substrates show resistance to protease degradation, suggesting potential for functionalized derivatives.

Physical Description

Dry Powder, Liquid, Other Solid

XLogP3

8.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

595.19296297 g/mol

Monoisotopic Mass

595.19296297 g/mol

Heavy Atom Count

44

UNII

ZH8B3KJA4J

GHS Hazard Statements

Aggregated GHS information provided by 247 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 64 of 247 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 183 of 247 companies with hazard statement code(s):;
H315 (54.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (54.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (45.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

General Manufacturing Information

Printing Ink Manufacturing
Printing and Related Support Activities
Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-: ACTIVE

Dates

Modify: 2023-08-15

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